((Benzyloxy)carbonyl)-D-phenylalanyl-D-leucine
Overview
Description
((Benzyloxy)carbonyl)-D-phenylalanyl-D-leucine is a synthetic compound that belongs to the class of organic compounds known as peptides. It is composed of two amino acids, D-phenylalanine and D-leucine, linked by a peptide bond and protected by a benzyloxycarbonyl group. This compound is often used in peptide synthesis and serves as a model compound in various biochemical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ((Benzyloxy)carbonyl)-D-phenylalanyl-D-leucine typically involves the following steps:
Protection of Amino Groups: The amino group of D-phenylalanine is protected using benzyloxycarbonyl chloride (Cbz-Cl) to form the benzyloxycarbonyl derivative.
Peptide Bond Formation: The protected D-phenylalanine is then coupled with D-leucine using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a base like N,N-diisopropylethylamine (DIPEA).
Deprotection: The final step involves the removal of the benzyloxycarbonyl protecting group under acidic conditions to yield the desired peptide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Automated peptide synthesizers are often used to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
((Benzyloxy)carbonyl)-D-phenylalanyl-D-leucine undergoes various chemical reactions, including:
Hydrolysis: The peptide bond can be hydrolyzed under acidic or basic conditions to yield the constituent amino acids.
Oxidation: The benzyloxycarbonyl group can be oxidized to form benzoic acid derivatives.
Substitution: The benzyloxycarbonyl group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4).
Substitution: Reagents like trifluoroacetic acid (TFA) for deprotection.
Major Products
Hydrolysis: D-phenylalanine and D-leucine.
Oxidation: Benzoic acid derivatives.
Substitution: Deprotected peptides or peptides with different protecting groups.
Scientific Research Applications
((Benzyloxy)carbonyl)-D-phenylalanyl-D-leucine has several applications in scientific research:
Chemistry: Used as a model compound in peptide synthesis and studies of peptide bond formation.
Biology: Employed in studies of enzyme-substrate interactions and protein folding.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of synthetic peptides for research and pharmaceutical purposes.
Mechanism of Action
The mechanism of action of ((Benzyloxy)carbonyl)-D-phenylalanyl-D-leucine involves its interaction with specific molecular targets, such as enzymes and receptors. The benzyloxycarbonyl group protects the amino group, allowing selective reactions at other sites. Upon deprotection, the peptide can interact with its target, influencing biochemical pathways and processes.
Comparison with Similar Compounds
Similar Compounds
((Benzyloxy)carbonyl)-L-phenylalanyl-L-leucine: Similar structure but with L-amino acids.
((Benzyloxy)carbonyl)-D-phenylalanyl-L-leucine: Contains a mix of D- and L-amino acids.
((Benzyloxy)carbonyl)-L-phenylalanyl-D-leucine: Another mixed configuration.
Uniqueness
((Benzyloxy)carbonyl)-D-phenylalanyl-D-leucine is unique due to its specific configuration of D-amino acids, which can influence its interaction with biological targets and its stability in biological systems. This makes it a valuable tool in studying the effects of chirality on peptide function and stability.
Properties
IUPAC Name |
(2R)-4-methyl-2-[[(2R)-3-phenyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]pentanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O5/c1-16(2)13-20(22(27)28)24-21(26)19(14-17-9-5-3-6-10-17)25-23(29)30-15-18-11-7-4-8-12-18/h3-12,16,19-20H,13-15H2,1-2H3,(H,24,26)(H,25,29)(H,27,28)/t19-,20-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBOXOGVHBFUSFH-WOJBJXKFSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@H](C(=O)O)NC(=O)[C@@H](CC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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